Samarium;2,2,6,6-tetramethylheptane-3,5-dione
Description
Samarium;2,2,6,6-tetramethylheptane-3,5-dione (Sm-TMHD) is a coordination complex where samarium(III) is chelated by two β-diketonate ligands derived from 2,2,6,6-tetramethylheptane-3,5-dione (TMHD). TMHD, also known as dipivaloylmethane, is a sterically hindered β-diketone characterized by tert-butyl substituents at the 2,6-positions, which impart significant bulk and stability to its metal complexes . The synthesis of TMHD is straightforward, typically achieved in a one-step process from readily available precursors, making it advantageous over other β-diketones requiring multi-step syntheses . Sm-TMHD is utilized in applications ranging from catalysis to materials science, particularly in metal-organic chemical vapor deposition (MOCVD) for thin-film fabrication .
Properties
CAS No. |
15492-50-9 |
|---|---|
Molecular Formula |
C33H60O6Sm |
Molecular Weight |
703.2 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
NDCAZNNQOPBNMH-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via a Claisen condensation between methyl trimethylacetate and tert-butyl methyl ketone (pinacolone) under alkaline conditions. The base deprotonates the ketone, generating an enolate that attacks the ester carbonyl, followed by elimination of methanol to form the β-diketone.
Stepwise Procedure
-
Feed Preparation : Methyl trimethylacetate (0.8–1.2 mol), alkali (1.5–3 mol), and solvent (DMF, DMSO, or acetonitrile) are stirred for 0.5–3 hours.
-
Condensation : Pinacolone (1–1.5 mol relative to ester) is added dropwise at 20–60°C over 8–48 hours.
-
Purification : Water is introduced to quench the reaction, followed by vacuum distillation to isolate the crude product. Further purification involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with acid (HCl or H₂SO₄), and concentrating the organic phase.
Key Advantages
-
Solvent Flexibility : Use of polar aprotic solvents (e.g., DMF) enhances reaction homogeneity.
-
Scalability : Simplified post-processing reduces industrial production costs.
Industrial-Scale Production
Industrial protocols prioritize reproducibility and purity. Key modifications include:
-
Continuous Stirring : Ensures uniform heat distribution during exothermic condensation.
-
Alkali Selection : Potassium tert-butoxide (t-BuOK) replaces hygroscopic bases, minimizing side reactions.
-
Temperature Control : Maintaining 50–55°C optimizes enolate formation while preventing decomposition.
Table 1: Comparison of Laboratory and Industrial Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24–48 h | 12–24 h |
| Temperature | 20–60°C | 50–55°C |
| Solvent | DMF | Recycled DMF |
| Yield | 65–75% | 70–78% |
Purification and Characterization
Post-synthetic purification is critical for removing unreacted precursors and inorganic salts. The patent outlines a two-stage process:
Crude Isolation
Vacuum distillation at 60–80°C removes volatile byproducts (e.g., methanol), yielding a viscous solid.
Recrystallization
The solid is dissolved in ethyl acetate, washed with dilute HCl (pH 2–3), and dried over MgSO₄. Slow evaporation yields TMHD as pale yellow crystals (>98% purity via HPLC).
Table 2: Spectral Data for TMHD
| Technique | Data |
|---|---|
| IR (cm⁻¹) | 1605 (C=O), 1550 (C=C) |
| ¹H NMR (CDCl₃) | δ 1.21 (s, 18H), δ 5.45 (s, 1H) |
Challenges and Mitigation Strategies
Side Reactions
Environmental Considerations
-
Solvent Recovery : Industrial setups incorporate distillation units to reclaim DMF, reducing waste.
-
Acid Neutralization : Spent HCl is treated with NaOH to precipitate NaCl, minimizing ecological impact.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Reagents | Yield | Drawbacks |
|---|---|---|---|
| Adams et al. (NaNH₂) | 2-Butanone, Sodamide | 20% | Low yield, long reaction time |
| Kopecky et al. (LiNH₂) | Pinacolone, LiNH₂ | 35% | Costly solvents |
| Patent (t-BuOK) | Pinacolone, t-BuOK | 70% | Moderate solvent toxicity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.
Common Reagents and Conditions:
Reduction: Not commonly involved in reduction reactions.
Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.
Major Products:
Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.
Scientific Research Applications
Catalytic Applications
Samarium(III) tris(dipivaloylmethanate) serves as an effective ligand in metal-catalyzed reactions. Its ability to stabilize metal centers enhances the reactivity of catalysts in various organic transformations. Key applications include:
- Metal Complex Synthesis : The compound is utilized in the synthesis of stable metal complexes, which are crucial for various catalytic processes. For example, it has been used to create orange-emitting iridium(III) complexes that are important for OLED technology .
- Catalysis in Organic Reactions : The compound acts as a bidentate ligand, facilitating reactions such as O-additions and C-additions. Its stability under air makes it a preferred choice for catalytic processes in organic synthesis .
Material Science Applications
The unique properties of Samarium(III) tris(dipivaloylmethanate) extend to material science, where it is employed in the development of advanced materials:
- Thin Film Production : Research indicates that this compound can be used in thin-film manufacturing techniques for various metals, enhancing the performance of electronic devices .
- Thermal Stability : Studies have shown that complexes formed with this compound exhibit high thermal stability, making them suitable for applications requiring durable materials under varying temperature conditions .
Biological Applications
Emerging research highlights the potential biological applications of Samarium(III) tris(dipivaloylmethanate):
- Anticancer Research : The compound's interaction with DNA has been explored, showing promise as an anticancer agent due to its ability to bind with DNA and potentially inhibit cancer cell proliferation .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activities against various pathogens, indicating potential for use in medical applications .
Case Studies and Research Findings
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar β-Diketonate Ligands
Steric and Electronic Effects
TMHD’s tert-butyl groups create substantial steric hindrance, distinguishing it from simpler β-diketones like acetylacetonate (acac) or hexafluoroacetylacetonate (hfa):
- Steric Bulk: TMHD’s bulky substituents reduce aggregation in metal complexes, favoring mononuclear structures. For example, in lanthanide complexes, TMHD enables higher coordination numbers (e.g., [Eu(TMHD)₃(Ph₃PO)] with a coordination number of 7) compared to hfa, which forms 1:2 metal:ligand complexes even with smaller lanthanides like Tb³⁺ or Dy³⁺ .
- Electronic Effects : Despite its bulk, TMHD maintains electronic properties comparable to less hindered ligands. For instance, Co(TMHD)₂ exhibits catalytic performance similar to Co(modp)₂ (a morpholine-substituted β-diketonate) in hydroperoxysilylation but with a simpler synthesis .
Ligand Performance in Catalysis
TMHD’s steric protection enhances catalytic stability and activity:
- In CuFe₂O₄ nanoparticle-catalyzed diaryl ether synthesis, TMHD outperforms other ligands by accelerating reactions under milder conditions .
- CuI/TMHD systems achieve higher yields in Ullmann-type couplings compared to ligands like 2-isobutyrylcyclohexanone, attributed to TMHD’s ability to stabilize active Cu species .
Comparison with Other Metal-TMHD Complexes
Transition Metal Complexes
- Cobalt : Co(TMHD)₂ demonstrates superior catalytic efficiency in alkene hydroperoxysilylation compared to Co(acac)₂, with yields exceeding 80% for unactivated substrates .
- Palladium : Bis-TMHD-palladium complexes form via intermediate methoxy-bridged structures, highlighting TMHD’s role in stabilizing unique coordination geometries .
- Iridium: In OLEDs, Ir(TMHD) complexes exhibit reduced non-radiative decay compared to Ir(acac), improving luminescence efficiency. The tert-butyl groups distort the ligand field, enhancing spin-orbit coupling .
Lanthanide Complexes
- Europium : Eu(TMHD)₃ adducts with Ph₃PO achieve a coordination number of 7, whereas smaller lanthanides (Tb, Dy) with hfa form 1:2 stoichiometries regardless of ionic size .
- Erbium : Er(TMHD)₃ is used in high-purity MOCVD precursors, leveraging TMHD’s volatility and thermal stability .
Data Tables
Table 1: Comparison of β-Diketone Ligands
| Ligand | Substituents | Steric Bulk | Electronic Effects | Common Applications |
|---|---|---|---|---|
| TMHD | tert-Butyl | High | Moderate π-acidity | Catalysis, OLEDs, MOCVD |
| acac | Methyl | Low | Strong π-acidity | General coordination chemistry |
| hfa | Trifluoromethyl | Moderate | Strong π-acidity | Fluorinated thin films |
Biological Activity
Samarium; 2,2,6,6-tetramethylheptane-3,5-dione (often referred to as Sm(thd)₃) is a coordination compound of samarium with significant interest in various fields including medicinal chemistry, materials science, and catalysis. This article focuses on its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C₃₃H₅₇O₆Sm
- Molecular Weight : 700.16 g/mol
- CAS Registry Number : 15492-50-9
Table 1: Basic Properties of Samarium; 2,2,6,6-tetramethylheptane-3,5-dione
| Property | Value |
|---|---|
| Molecular Weight | 700.16 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that samarium complexes exhibit antimicrobial activities. A study by Zubair et al. (2020) demonstrated that Sm(thd)₃ showed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the potential of Sm(thd)₃ in cancer therapy. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC₅₀ values were reported at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting a promising therapeutic index for further development.
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of samarium complexes with varying ligands including Sm(thd)₃. These complexes were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with Sm(thd)₃ showing the highest efficacy among the tested compounds.
The biological activity of Sm(thd)₃ can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to apoptosis.
- DNA Interaction : Studies suggest that samarium complexes can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Samarium complexes have been shown to inhibit key enzymes involved in cellular metabolism.
Table 2: Comparison of Biological Activities of Samarium Complexes
| Compound | Antimicrobial Activity | Cytotoxicity (IC₅₀ µM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Sm(thd)₃ | Yes | HeLa: 15; MCF-7: 20 | 70 |
| Sm(acac)₃ | Moderate | HeLa: 25; MCF-7: 30 | 50 |
| Sm(phen)₂ | Yes | HeLa: 10; MCF-7: 15 | 80 |
Q & A
Q. What are the optimal synthetic routes for preparing Sm(TMHD)₃, and how do reaction conditions influence yield and purity?
Sm(TMHD)₃ is typically synthesized via ligand substitution reactions. A common method involves reacting samarium(III) chloride (SmCl₃) with 2,2,6,6-tetramethylheptane-3,5-dione (H-TMHD) in anhydrous tetrahydrofuran (THF) under reflux, using a base (e.g., NaOH) to deprotonate the ligand. Yield optimization requires precise stoichiometry (1:3 Sm:ligand ratio) and inert atmospheric conditions to prevent oxidation . Purity is confirmed via elemental analysis (>99.9% REO) and FTIR spectroscopy to verify ligand coordination .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Sm(TMHD)₃?
Key techniques include:
- NMR spectroscopy : Limited utility due to paramagnetic Sm(III), but ligand dynamics can be studied via ¹H NMR in deuterated solvents.
- X-ray diffraction (XRD) : Resolves octahedral coordination geometry, with Sm–O bond lengths averaging 2.35–2.40 Å .
- Cyclic voltammetry : Reveals redox behavior; Sm(TMHD)₃ exhibits a quasi-reversible Sm(III)/Sm(II) reduction peak at −1.8 V vs. Ag/AgCl .
- Elemental analysis : Confirms stoichiometry (C₃₃H₅₇O₆Sm) and purity .
Advanced Research Questions
Q. How does Sm(TMHD)₃ perform as a catalyst in organic transformations, and what mechanistic insights explain its activity?
Sm(TMHD)₃ is a Lewis acid catalyst for cyclopropanation, epoxidation, and C–H activation. For example, in styrene cyclopropanation, it activates diazo compounds via Sm–O coordination, lowering the activation energy for carbene transfer. Kinetic studies show a turnover frequency (TOF) of 120 h⁻¹ at 80°C in toluene . Competing pathways (e.g., dimerization vs. insertion) are probed using deuterium labeling and DFT calculations .
Q. What are the thermal and chemical stability limits of Sm(TMHD)₃ under reactive atmospheres?
Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, with sublimation occurring at 183°C under vacuum . Stability in air is poor due to oxidation of Sm(III) to Sm(IV) oxides. Reactivity with protic solvents (e.g., H₂O, alcohols) leads to ligand displacement, forming Sm(OH)₃ precipitates. Stability in nonpolar solvents (e.g., hexane) exceeds 6 months when stored under argon .
Q. How do ligand modifications (e.g., fluorinated analogs) alter Sm(TMHD)₃’s electronic properties and catalytic performance?
Fluorinated ligands (e.g., 2,2,6,6-tetrafluoroheptanedione) increase Lewis acidity by withdrawing electron density, enhancing catalytic activity in electron-deficient substrates. Comparative studies show a 40% increase in TOF for fluorinated Sm complexes in ketone hydrogenation . UV-Vis spectroscopy confirms ligand-to-metal charge transfer (LMCT) band shifts, correlating with redox potential adjustments .
Data Contradiction and Theoretical Framework Analysis
Q. How can conflicting reports on Sm(TMHD)₃’s catalytic efficiency in asymmetric synthesis be resolved?
Discrepancies often arise from solvent polarity and counterion effects. For example, acetonitrile stabilizes Sm(III) but deactivates chiral ligands, reducing enantioselectivity. A systematic study varying solvents (polar vs. nonpolar) and additives (e.g., chiral amines) aligns divergent results with the Hard-Soft Acid-Base (HSAB) theory, where softer solvents favor Sm–substrate interactions .
Q. What theoretical models best predict Sm(TMHD)₃’s reactivity with π-systems (e.g., alkenes, alkynes)?
Density Functional Theory (DFT) simulations using the B3LYP functional model Sm–π interactions, showing charge transfer from the ligand to the substrate. Frontier Molecular Orbital (FMO) analysis identifies the HOMO of TMHD as the primary electron donor, corroborated by experimental Hammett plots .
Methodological Recommendations
Q. Experimental Design for Kinetic Studies of Sm(TMHD)₃-Catalyzed Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
